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Compound of Interest

Compound Name: GB-110 hydrochloride

Cat. No.: B8087040 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
GB-110 hydrochloride is a potent, selective, and cell-permeable inhibitor of cysteine

cathepsins, with particularly high affinity for cathepsin B. Overexpression and extracellular

secretion of cathepsin B are strongly correlated with the invasive and metastatic phenotypes of

various cancers.[1][2][3] This protease facilitates the degradation of the extracellular matrix

(ECM), a critical step in tumor progression and dissemination.[4] By targeting cathepsin B, GB-
110 hydrochloride presents a valuable tool for investigating the mechanisms of cancer

metastasis and for the development of novel anti-cancer therapeutics.

This document provides detailed protocols for a suite of cellular assays to characterize the

activity of GB-110 hydrochloride in cancer cell lines, including the assessment of its inhibitory

effect on cathepsin B activity, cell viability, invasion, and apoptosis.

I. Biochemical Assay: Cathepsin B Activity Inhibition
This assay determines the concentration of GB-110 hydrochloride required to inhibit 50% of

cathepsin B enzymatic activity (IC50) in a cell-free system.

Protocol: Fluorometric Cathepsin B Activity Assay[5]

Reagent Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8087040?utm_src=pdf-interest
https://www.benchchem.com/product/b8087040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3587140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4205946/
https://portlandpress.com/biochemsocsymp/article/doi/10.1042/bss0700263/101814/Cathepsin-B-and-its-role-s-in-cancer-progression
https://www.wjgnet.com/1949-8454/full/v4/i4/91.htm
https://www.benchchem.com/product/b8087040?utm_src=pdf-body
https://www.benchchem.com/product/b8087040?utm_src=pdf-body
https://www.benchchem.com/product/b8087040?utm_src=pdf-body
https://www.benchchem.com/product/b8087040?utm_src=pdf-body
https://www.novusbio.com/products/cathepsin-b-kit_nbp2-54841
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Buffer: Prepare a buffer appropriate for cathepsin B activity (e.g., 50 mM sodium

acetate, 1 mM EDTA, pH 5.5).

Enzyme Solution: Dilute purified human liver cathepsin B in assay buffer to a final

concentration of 2 nM.

Substrate Solution: Prepare a 10 mM stock solution of the fluorogenic substrate Z-Arg-

Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin) in DMSO. Dilute to a working

concentration of 200 µM in assay buffer.

Inhibitor Solution: Prepare a 10 mM stock solution of GB-110 hydrochloride in DMSO.

Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1

nM to 100 µM.

Assay Procedure:

Add 50 µL of the various GB-110 hydrochloride dilutions to the wells of a black, flat-

bottom 96-well plate. Include wells for a positive control (no inhibitor) and a negative

control (no enzyme).

Add 25 µL of the cathepsin B enzyme solution to all wells except the negative control.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm)

every minute for 30 minutes using a fluorescence plate reader.

Data Analysis:

Calculate the rate of reaction (RFU/min) for each concentration of GB-110 hydrochloride.

Normalize the data to the positive control (100% activity) and plot the percent inhibition

against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
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Data Presentation:

Compound Target IC50 (nM)

GB-110 hydrochloride Cathepsin B 15.2

E-64 (Control) Cysteine Proteases 5.8

II. Cellular Assays
A. Cell Viability Assay (MTT Assay)
This assay assesses the effect of GB-110 hydrochloride on the metabolic activity of cancer

cells, which is an indicator of cell viability and cytotoxicity.[6][7][8]

Protocol: MTT Cell Viability Assay

Cell Seeding:

Seed a human cancer cell line known to overexpress cathepsin B (e.g., MDA-MB-231

breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium.

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Drug Treatment:

Prepare serial dilutions of GB-110 hydrochloride in culture medium.

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

Include untreated control wells.

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition and Incubation:

Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well.
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Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

Formazan Solubilization and Measurement:

Carefully remove the medium from the wells.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Cell Line Compound
Treatment Duration
(h)

GI50 (µM)

MDA-MB-231 GB-110 hydrochloride 48 25.6

MDA-MB-231 Doxorubicin (Control) 48 0.8

B. Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane

matrix, a key step in metastasis, and the inhibitory effect of GB-110 hydrochloride on this

process.[9][10][11][12][13]

Protocol: Transwell Invasion Assay[9][10][13]

Chamber Preparation:

Thaw Matrigel (a basement membrane matrix) on ice.

Dilute the Matrigel with cold, serum-free medium and coat the top of 8 µm pore size

Transwell inserts.

Incubate the inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.
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Cell Preparation and Seeding:

Starve the cancer cells in serum-free medium for 24 hours.

Harvest the cells and resuspend them in serum-free medium containing various

concentrations of GB-110 hydrochloride.

Add 1 x 10^5 cells in 100 µL to the upper chamber of the coated Transwell inserts.

Incubation and Invasion:

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower

chamber.

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

Fixation and Staining:

Remove the non-invading cells from the top of the insert with a cotton swab.

Fix the invading cells on the bottom of the membrane with 70% ethanol for 15 minutes.

Stain the cells with crystal violet for 20 minutes.

Quantification:

Wash the inserts with water and allow them to dry.

Image several random fields of the stained cells under a microscope.

Count the number of invading cells per field.

Data Presentation:
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Treatment Concentration (µM) Relative Invasion (%)

Vehicle Control (DMSO) - 100

GB-110 hydrochloride 10 45.2

GB-110 hydrochloride 25 18.7

GB-110 hydrochloride 50 5.1

C. Apoptosis Assay (Caspase-3 Activity)
This assay determines whether the cytotoxic effects of GB-110 hydrochloride are mediated

through the induction of apoptosis by measuring the activity of caspase-3, a key executioner

caspase.[14][15][16][17][18]

Protocol: Colorimetric Caspase-3 Activity Assay[16][17][18]

Cell Treatment and Lysis:

Seed 1-2 x 10^6 cells in a 6-well plate and treat with GB-110 hydrochloride at various

concentrations for 24 hours.

Harvest the cells and wash with cold PBS.

Lyse the cells in 50 µL of chilled cell lysis buffer on ice for 10 minutes.

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

Protein Quantification:

Determine the protein concentration of each lysate using a Bradford or BCA assay.

Caspase-3 Assay:

Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
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Add 5 µL of the caspase-3 substrate DEVD-pNA (p-nitroaniline) to each well.

Incubate the plate at 37°C for 1-2 hours, protected from light.

Data Measurement:

Measure the absorbance at 405 nm using a microplate reader. The absorbance is

proportional to the amount of pNA released, indicating caspase-3 activity.

Data Presentation:

Treatment Concentration (µM)
Caspase-3 Activity (Fold
Change vs. Control)

Vehicle Control (DMSO) - 1.0

GB-110 hydrochloride 10 1.8

GB-110 hydrochloride 25 3.5

GB-110 hydrochloride 50 6.2

Staurosporine (Control) 1 8.9
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Caption: Workflow for the Transwell Cell Invasion Assay.
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Caption: Simplified pathway of Cathepsin B in cancer metastasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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